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molecular formula C7H6O3 B1581033 1-Cyclopentene-1,2-dicarboxylic anhydride CAS No. 3205-94-5

1-Cyclopentene-1,2-dicarboxylic anhydride

Cat. No. B1581033
M. Wt: 138.12 g/mol
InChI Key: GBBPFLCLIBNHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481542B2

Procedure details

A solution of hydrazine hydrochloride (2.4 g, 22.8 mmol) and 1-cyclopentene-1,2-dicarboxylic anhydride (3.0 g, 21.7 mmol) in water (10 mL) is heated to reflux for 3 h. The reaction mixture is cooled down to room temperature and the precipitate is collected by filtration. The yellow solid is mixed with 15 mL 1N NaOH and stirred for 2 h, filtered and dried under vacuum to give 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione (38) (2.2 g, 67%).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][NH2:3].[C:4]12[C:12](=[O:13])O[C:9](=[O:10])[C:5]=1[CH2:6][CH2:7][CH2:8]2>O>[C:9]1(=[O:10])[C:5]2[CH2:6][CH2:7][CH2:8][C:4]=2[C:12](=[O:13])[NH:3][NH:2]1 |f:0.1|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
Cl.NN
Name
Quantity
3 g
Type
reactant
Smiles
C12=C(CCC1)C(=O)OC2=O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate is collected by filtration
ADDITION
Type
ADDITION
Details
The yellow solid is mixed with 15 mL 1N NaOH
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(NNC(C2=C1CCC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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